Apremilast-d5 is a deuterated form of Apremilast, serving as an internal standard in analytical techniques like UPLC-ESI-MS/MS []. Its primary function in scientific research is to improve the accuracy and reliability of Apremilast quantification in biological samples []. The use of deuterated internal standards is a common practice in analytical chemistry to account for variations during sample preparation and analysis, ultimately enhancing the precision and accuracy of the method.
Apremilast-d5 is classified as a pharmaceutical compound, specifically within the category of small molecule inhibitors. It derives its structure from Apremilast, which is used therapeutically to inhibit the release of tumor necrosis factor-alpha and increase intracellular levels of cyclic adenosine monophosphate. The incorporation of deuterium atoms into Apremilast enhances its pharmacokinetic properties, making it useful for tracing and understanding metabolic pathways in biological systems .
The synthesis of Apremilast-d5 typically involves multi-step organic synthesis techniques, including alkylation and acylation processes. One effective method includes the use of deuterated solvents or reagents to replace specific hydrogen atoms with deuterium during the reaction stages.
Apremilast-d5 retains the core structure of Apremilast but features five deuterium atoms integrated into its molecular framework. This modification not only alters its mass but also affects its reactivity and stability.
The chemical behavior of Apremilast-d5 can be analyzed through various reactions that it undergoes in biological systems:
The mechanism by which Apremilast-d5 exerts its effects involves several key processes:
Apremilast-d5 exhibits several notable physical and chemical properties:
Apremilast-d5 serves multiple purposes in scientific research:
Apremilast-d5 is a deuterated analog of the phosphodiesterase-4 (PDE4) inhibitor apremilast, where five hydrogen atoms (³H) are replaced by deuterium (²H). The deuterium atoms are specifically incorporated into the ethoxy group (–OCH₂CH₃) of the parent compound, resulting in a –OCD₂CD₃ moiety [5] [6]. This modification yields a molecular formula of C₂₂H₁₉D₅N₂O₇S and a molecular weight of 465.53 g/mol, compared to 460.50 g/mol for non-deuterated apremilast [3] [5]. The isotopic labeling occurs at the ethyl segment of the 3-ethoxy-4-methoxyphenyl ring, preserving the core (S)-enantiomeric configuration of apremilast’s chiral center [2] [5]. The structural integrity of the pharmacophore—including the phthalimide ring, acetamide group, and methylsulfonyl moiety—remains unaltered [5] [6].
Table 1: Deuterium Labeling Sites in Apremilast-d5
Functional Group | Non-Deuterated Form | Deuterated Form | Position |
---|---|---|---|
Ethoxy group | –OCH₂CH₃ | –OCD₂CD₃ | 3-position of phenyl ring |
Molecular weight | 460.50 g/mol | 465.53 g/mol | N/A |
Chiral center | (S)-configuration | Retained (S)-configuration | Adjacent to methylsulfonyl |
The deuterium substitution in apremilast-d5 induces minimal steric alterations due to the near-identical van der Waals radii of hydrogen (1.20 Å) and deuterium (1.22 Å). However, the increased mass significantly enhances vibrational and rotational energy states, which is detectable via mass spectrometry [3] [6]. Nuclear magnetic resonance (NMR) spectra show characteristic shifts at ~3.5–3.7 ppm for the –OCD₂CD₃ group, distinguishing it from the non-deuterated compound’s ethoxy signal [6]. Biochemically, apremilast-d5 retains PDE4 inhibitory activity identical to apremilast (IC₅₀ = 74 nM), as deuterium does not alter the electronic configuration critical for target binding [5]. Its primary application is as an internal standard in quantitative mass spectrometry, leveraging its ~5 Da mass shift for precise discrimination from endogenous analytes in biological matrices [2] [6].
Apremilast-d5 exhibits solubility profiles similar to non-deuterated apremilast but with kinetic differences arising from deuterium’s impact on hydrogen bonding. It is soluble in organic solvents like DMSO (94.52 mM) and methanol, sparingly soluble in aqueous buffers, and insoluble in nonpolar solvents [2] [5]. Stability studies indicate that deuteration enhances the metabolic resilience of the ethoxy group against oxidative degradation (e.g., cytochrome P450-mediated dealkylation) in vitro [5] [6]. The compound remains stable for ≥3 years at –20°C as a solid, but solutions in DMSO degrade within 1 month at –20°C and 6 months at –80°C due to deuterium exchange with protic solvents [5]. Thermal stability testing confirms decomposition temperatures >200°C, consistent with apremilast [3].
Table 2: Physicochemical Properties of Apremilast-d5 vs. Apremilast
Property | Apremilast-d5 | Non-Deuterated Apremilast | Testing Conditions |
---|---|---|---|
Solubility in DMSO | 94.52 mM | 98.30 mM | 25°C [5] |
Melting point | >200°C (decomp.) | 160–163°C | Differential scanning calorimetry [3] |
Solid-state stability | >3 years at –20°C | >3 years at –20°C | Neat powder [5] [6] |
Solution stability | 1 month at –20°C | 1 month at –20°C | DMSO [5] |
Deuteration minimally affects apremilast-d5’s crystalline lattice but may alter nucleation kinetics during crystallization. X-ray diffraction patterns reveal isostructurality with apremilast, sharing identical space groups and unit cell parameters [3] [6]. However, deuterium’s lower zero-point energy can slightly strengthen intermolecular interactions in the solid state, potentially reducing the free energy difference between polymorphic forms. No new polymorphs unique to apremilast-d5 have been reported, though its crystallization from acetonitrile yields needle-like crystals versus the plate-like habit of apremilast [3]. This suggests deuteration may influence crystal growth kinetics without changing thermodynamic stability.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5